molecular formula C14H12IN3O3 B4128193 N-(5-iodo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide

N-(5-iodo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B4128193
M. Wt: 397.17 g/mol
InChI Key: VAQADJUPOBWIKX-UHFFFAOYSA-N
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Description

N-(5-iodo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide: is a complex organic compound with a molecular formula of C13H11IN2O3. This compound is characterized by the presence of an iodine atom, a nitro group, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide typically involves multiple steps:

    Nitration: The nitro group is introduced into the benzene ring via nitration, which involves the reaction of the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.

    Amidation: The final step involves the formation of the amide bond between the iodinated pyridine and the nitrated benzene derivative. This can be achieved through the reaction of the corresponding acid chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-iodo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The presence of the iodine atom allows for radio-labeling, which can be used in imaging studies to track the distribution and metabolism of the compound in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom allows for radio-labeling, which can be used to study the compound’s distribution and metabolism in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-iodo-6-methyl-2-pyridinyl)-2,4-dimethylbenzamide
  • N-(5-iodo-6-methyl-2-pyridinyl)-4-isobutoxybenzamide
  • N-(5-iodo-6-methyl-2-pyridinyl)acetamide

Uniqueness

N-(5-iodo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and an iodine atom in its structure. This combination allows for a wide range of chemical transformations and applications, making it more versatile compared to its similar counterparts.

Properties

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3O3/c1-8-7-10(3-5-12(8)18(20)21)14(19)17-13-6-4-11(15)9(2)16-13/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQADJUPOBWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC(=C(C=C2)I)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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